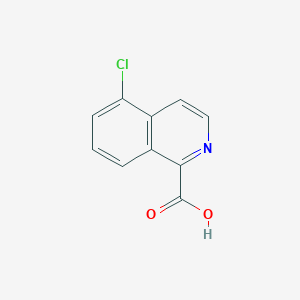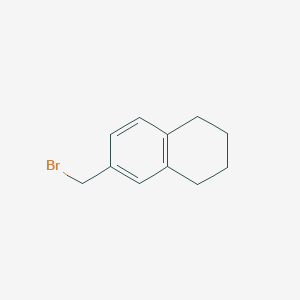
6-(Bromometil)-1,2,3,4-tetrahidronaftaleno
Descripción general
Descripción
6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C11H13Br and its molecular weight is 225.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de derivados de quinolina
Los compuestos de bromometilo, incluido el “6-(Bromometil)-1,2,3,4-tetrahidronaftaleno”, se pueden utilizar en la síntesis de derivados de quinolina . Estos derivados son herramientas valiosas en una amplia gama de transformaciones químicas . Por ejemplo, el 6-(bromometil)-[1,3]dioxolo[4,5-g]quinolina-7-carboxilato de etilo se ha sintetizado utilizando una reacción de bromación radical inducida por luz visible .
Bloques de construcción para la química orgánica
Los compuestos de bromometilo son bloques de construcción útiles en química orgánica . Pueden participar en diversas reacciones químicas para formar estructuras complejas. Por ejemplo, el 6-(bromometil)-[1,3]dioxolo[4,5-g]quinolina-7-carboxilato de etilo se ha utilizado para la síntesis de sistemas de quinolina fusionada o bisquinolina .
Síntesis de copolímeros en bloque
“this compound” puede utilizarse potencialmente en la síntesis de copolímeros en bloque . Por ejemplo, el cloruro de 4-bromometilbenzoílo, un compuesto de bromometilo similar, se ha utilizado en la síntesis de copolímeros en bloque de poli(estireno-b-metacrilato de metilo) mediante polimerización de transferencia de cadena de adición-fragmentación reversible (RAFT) .
Uso en polimerización radical libre
Los compuestos de bromometilo se pueden utilizar en la polimerización radical libre (FRP), una técnica para la síntesis de diferentes polímeros . Por ejemplo, el poli(metacrilato de metilo) bromanado terminalmente se sintetizó utilizando un compuesto de bromometilo y metacrilato de metilo mediante FRP .
Síntesis de tioacetales
Los compuestos de bromometilo se pueden utilizar en la síntesis de tioacetales . Los tioacetales son intermediarios importantes en la síntesis orgánica y se pueden utilizar para proteger grupos carbonilo .
Uso como electrófilos o nucleófilos
Los compuestos de bromometilo pueden actuar como electrófilos o nucleófilos en reacciones químicas . Esta doble reactividad los convierte en herramientas versátiles en la síntesis orgánica .
Mecanismo De Acción
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene would act as an electrophile. The bromomethyl group would undergo oxidative addition with a palladium catalyst, forming a new palladium-carbon bond . This is followed by a transmetalation step, where a nucleophilic organoboron reagent is transferred to the palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it plays a role in the synthesis of complex organic compounds .
Pharmacokinetics
The pharmacokinetics of similar bromomethyl compounds suggest that they are likely to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The result of the action of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This enables the synthesis of complex organic compounds, which can have various applications in fields such as medicinal chemistry .
Action Environment
The action of 6-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst, the pH of the reaction environment, and the temperature . Additionally, the stability of the compound may be influenced by factors such as light, heat, and moisture .
Propiedades
IUPAC Name |
6-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYVMCJPALSCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6836-48-2 | |
| Record name | 6-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B1457135.png)

amine](/img/structure/B1457137.png)
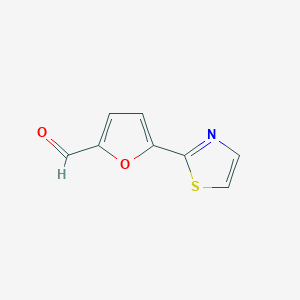
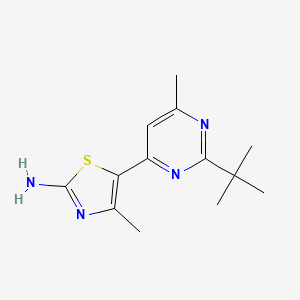
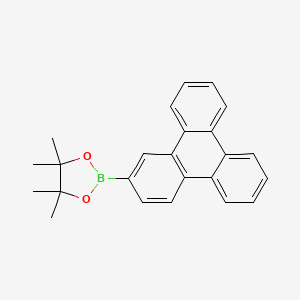
![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)
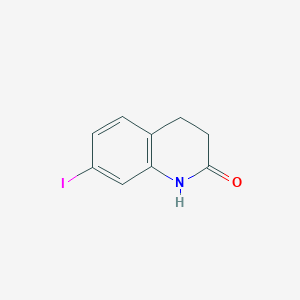
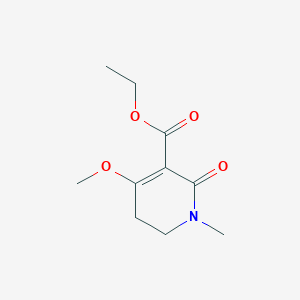
![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)
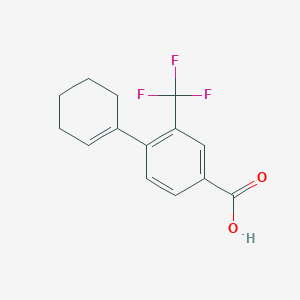

![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)
